6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride
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Overview
Description
6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride is a chemical compound with the molecular formula C11H16ClNO It is a derivative of benzazepine, characterized by the presence of a methoxy group at the 6th position and a hydrochloride salt form
Mechanism of Action
Target of Action
The primary target of 6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is the serotonin (5-HT) transporter . This compound inhibits the high-affinity uptake of 5-HT in a competitive manner .
Mode of Action
6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride interacts with its target by binding to the serotonin transporter , thereby inhibiting the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, which can lead to prolonged serotonergic activity.
Biochemical Pathways
The affected pathway is the serotonergic system . . The downstream effects of this action can vary widely, as serotonin is involved in numerous physiological processes, including mood regulation, appetite, and sleep.
Result of Action
The molecular and cellular effects of 6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride’s action are primarily related to its impact on the serotonergic system . By increasing the availability of serotonin in the synaptic cleft, it can enhance serotonergic signaling and influence various physiological processes regulated by serotonin .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active site of the enzyme or protein, potentially influencing its function.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride typically involves the following steps:
Formation of the Benzazepine Core: The core structure can be synthesized through an intramolecular Barbier reaction of N-(2-iodophenethyl)-phenacylamines with n-butyllithium (n-C4H9Li) as a key reaction step.
Methoxylation: Introduction of the methoxy group at the 6th position can be achieved through methylation reactions using reagents such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Barbier reaction and automated systems for the methoxylation and salt formation steps to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound to its fully saturated form.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other positions on the benzazepine ring using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated benzazepine derivatives.
Substitution: Alkylated benzazepine derivatives.
Scientific Research Applications
6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3,4-dihydro-2(1H)-naphthalenone: Another methoxy-substituted compound with a similar core structure.
Indole Derivatives: Compounds like 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives.
Uniqueness
6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-11-6-2-4-9-8-12-7-3-5-10(9)11;/h2,4,6,12H,3,5,7-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWNQBJHQSAGJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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